2-甲基-2,3-二氢-1H-茚-2-胺

描述

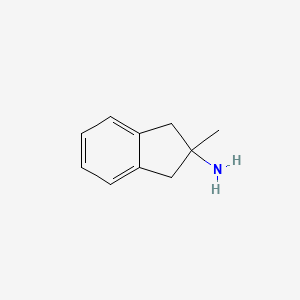

“2-Methyl-2,3-dihydro-1H-inden-2-amine” is an organic compound. It is also known as N-Methylindan-2-amine and is used as an intermediate to prepare N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase inhibitor .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis

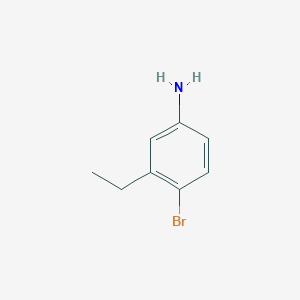

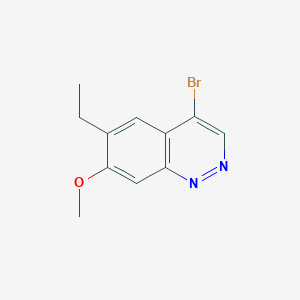

The molecular formula of “2-Methyl-2,3-dihydro-1H-inden-2-amine” is C10H13N . The IUPAC Standard InChI is InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 .科学研究应用

腐蚀抑制性能对四种胺衍生物化合物进行的研究,包括类似于2-甲基-2,3-二氢-1H-茚-2-胺的化合物,突出它们作为盐酸介质中轻钢腐蚀抑制剂的有效性。通过电化学测量和表面分析评估了它们的腐蚀抑制效率。分子动力学模拟支持了这些分子在轻钢表面上的吸附机制,展示了它们在恶劣环境中的保护能力(Boughoues et al., 2020)。

同位素标记的进展对主要和次要胺,包括2-甲基-2,3-二氢-1H-茚-2-胺,进行微波增强同位素标记的研究为含氘化合物提供了一条途径。这种方法有望用于标记含有^3H、^11C、^13C和^14C等同位素的胺类化合物,促进药物开发和其他科学领域的进展(Harding et al., 2002)。

太阳能电池应用一种基于胺的富勒烯衍生物被应用为聚合物太阳能电池中的受体和阴极界面材料,展示了胺类化合物在提高太阳能电池效率方面的多功能性。这项研究表明了胺衍生物,包括2-甲基-2,3-二氢-1H-茚-2-胺,在可再生能源领域的潜在广泛应用(Lv et al., 2014)。

药物测试中的代谢命运研究类似于2-氨基茚和N-甲基-2-氨基茚等物质的代谢命运有助于理解它们在体内的转化过程。这些研究支持药物测试方法的发展,确保在医学应用中的安全性和有效性(Manier et al., 2019)。

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . This suggests that it may influence cell function by modulating neurotransmitter levels.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal storage conditions

Dosage Effects in Animal Models

It is known that this compound has a high toxicity level, with an LD50 of 500 mg/kg in mice when administered orally .

Metabolic Pathways

It is known that this compound is metabolized in the body, with seven main metabolites identified in the urine

属性

IUPAC Name |

2-methyl-1,3-dihydroinden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUVPKKKNCNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626262 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312753-94-9 | |

| Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629844.png)

![7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1629849.png)

![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)